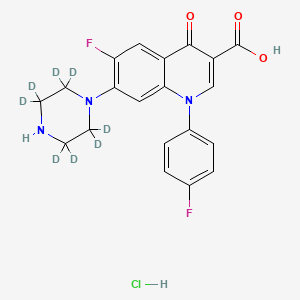

Sarafloxacin-d8 (hydrochloride)

Description

Contextualizing Stable Isotope-Labeled Compounds in Scientific Inquiry

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. moravek.comamerigoscientific.com Commonly used stable isotopes in this context include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This isotopic substitution creates a molecule with a distinct mass signature that can be readily detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. amerigoscientific.commedchemexpress.com

A key advantage of stable isotope labeling is that it does not significantly alter the physicochemical or biological properties of the molecule. moravek.commedchemexpress.com This allows researchers to use these labeled compounds as tracers to study a wide range of biological and chemical processes with high precision and accuracy. moravek.comsymeres.com Some of the major applications of stable isotope-labeled compounds in scientific research include:

Metabolic and Nutritional Studies: To investigate metabolic pathways, nutrient flux, and the biochemical roles of various compounds in living organisms. sigmaaldrich.com

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. moravek.com

Proteomics and Metabolomics: To quantify proteins and metabolites, providing insights into cellular function and disease states. moravek.comsymeres.com

Environmental and Food Science: To trace the fate of contaminants and analyze the composition of food products. amerigoscientific.comsymeres.com

Drug Development: To serve as internal standards in analytical methods, ensuring the accuracy of quantitative measurements. amerigoscientific.com

Significance of Sarafloxacin-d8 (hydrochloride) as a Research Tool

Sarafloxacin-d8 (hydrochloride) is primarily utilized as an internal standard for the quantification of its non-labeled counterpart, sarafloxacin (B1681457), using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). cvmh.fr An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known amount to a sample. By comparing the analytical response of the analyte to that of the internal standard, researchers can accurately determine the concentration of the analyte, even if there are variations in sample preparation or instrument performance.

The use of a deuterated analog like Sarafloxacin-d8 as an internal standard is particularly advantageous because it co-elutes with the unlabeled sarafloxacin during chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. This close similarity in chemical behavior minimizes analytical errors and enhances the reliability of the quantification.

Sarafloxacin itself is a fluoroquinolone antibiotic that has been used in veterinary medicine, particularly for treating bacterial infections in poultry. It exhibits activity against a range of bacteria by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. cvmh.fr The availability of Sarafloxacin-d8 (hydrochloride) has been crucial for researchers studying the pharmacokinetics, metabolism, and environmental fate of sarafloxacin.

Overview of Key Research Paradigms Utilizing Deuterated Fluoroquinolones

The application of deuterated fluoroquinolones, including Sarafloxacin-d8, extends across several key research areas:

Pharmacokinetic and Drug Metabolism Studies: The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolic activity are replaced with deuterium. nih.gov This can slow down the rate of metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govnih.govnih.gov While Sarafloxacin-d8 is primarily used as an internal standard, the principles of deuteration are actively explored in the development of new and improved fluoroquinolone drugs. nih.govpharmafocusasia.com

Environmental Monitoring: Fluoroquinolones are a class of antibiotics that can enter the environment through various pathways. Researchers use deuterated standards like Sarafloxacin-d8 to accurately measure the concentration of these antibiotics in environmental samples such as wastewater, soil, and water bodies. core.ac.uk This is essential for assessing the extent of environmental contamination and understanding the potential for the development of antibiotic resistance.

Food Safety Analysis: Regulatory bodies monitor the levels of veterinary drug residues, including fluoroquinolones, in food products to ensure consumer safety. Deuterated internal standards are indispensable for the accurate quantification of these residues in complex food matrices.

Table 1: Properties of Sarafloxacin-d8 (hydrochloride)

| Property | Value |

| Chemical Name | 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl-d8)-3-quinolinecarboxylic Acid Hydrochloride |

| CAS Number | 2733145-07-6 |

| Molecular Formula | C₂₀H₉D₈F₂N₃O₃ · HCl |

| Molecular Weight | 429.87 g/mol |

| Primary Application | Internal standard for quantification of sarafloxacin cvmh.fr |

Table 2: Key Research Applications of Deuterated Fluoroquinolones

| Research Area | Application of Deuterated Fluoroquinolones |

| Pharmacokinetics | Studying drug metabolism and improving pharmacokinetic profiles. moravek.comnih.gov |

| Environmental Science | Quantifying antibiotic residues in environmental samples. core.ac.uk |

| Food Safety | Measuring veterinary drug residues in food products. |

| Drug Discovery | Serving as internal standards for accurate quantification in bioanalysis. pharmafocusasia.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2733145-07-6 |

|---|---|

Molecular Formula |

C20H18ClF2N3O3 |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H/i5D2,6D2,7D2,8D2; |

InChI Key |

KNWODGJQLCISLC-CADLHFACSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F)([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies of Sarafloxacin D8 Hydrochloride

The synthesis of isotopically labeled compounds like Sarafloxacin-d8 is a meticulous process aimed at introducing stable heavy isotopes into a molecule without altering its chemical properties. szabo-scandic.com This is particularly valuable for applications in mass spectrometry, where these labeled compounds serve as ideal internal standards. szabo-scandic.comucsb.edu The primary goal of creating Sarafloxacin-d8 is for its use in quantifying sarafloxacin (B1681457) in various samples through methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Chemical Synthesis Pathways for Deuterated Sarafloxacin Analogues

The deuteration of sarafloxacin to produce Sarafloxacin-d8 involves the selective replacement of eight hydrogen atoms with deuterium (B1214612) atoms on the piperazinyl substituent. nih.gov The general approach to synthesizing deuterated analogues of complex molecules often involves introducing the deuterium label at an early stage in the synthesis, typically on a precursor molecule. assumption.edu

A plausible synthetic route for Sarafloxacin-d8 would involve the condensation of a deuterated piperazine (B1678402) derivative with the core fluoroquinolone structure. The synthesis of fluoroquinolones like sarafloxacin generally involves the reaction of a piperazine derivative with a quinolone carboxylic acid core. researchgate.net In the case of Sarafloxacin-d8, piperazine-d8 would be the key deuterated precursor.

The synthesis of piperazine-d8 can be achieved through several methods, including the reduction of a suitable precursor with a deuterium source. For instance, catalytic hydrogenation of a precursor molecule using deuterium gas (D2) over a palladium on carbon (Pd/C) catalyst is a common method for introducing deuterium. mdpi.com Another approach could involve the use of a deuterated reducing agent.

Once piperazine-d8 is synthesized, it can be reacted with 1-(4-fluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid to yield Sarafloxacin-d8. This condensation reaction is a standard method for the synthesis of many fluoroquinolone antibiotics. researchgate.net The final step would involve the formation of the hydrochloride salt.

Optimization Strategies for Yield and Isotopic Purity

Optimizing the synthesis of deuterated compounds focuses on maximizing the chemical yield and ensuring high isotopic purity. For yield, strategies may include optimizing reaction conditions such as temperature, pressure, and catalyst choice. For example, in catalytic deuteration, the choice of catalyst and solvent system can significantly impact the reaction's efficiency. mdpi.com

Isotopic purity is a critical factor for an internal standard. lgcstandards.com The goal is to have the highest possible incorporation of deuterium and the lowest possible amount of the unlabeled or partially labeled compound. lgcstandards.com This is often achieved by using highly enriched deuterium sources, such as D2O with high isotopic purity, or by employing multiple reaction cycles to increase the level of deuterium incorporation. mdpi.com Careful purification of the final product is also essential to remove any non-deuterated or partially deuterated species.

Analytical Characterization of Isotopic Enrichment and Structural Fidelity

Following synthesis, a rigorous analytical characterization is necessary to confirm the successful incorporation of deuterium and to assess the purity of the final compound.

Spectroscopic Confirmation of Deuterium Labeling

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to confirm deuterium labeling. researchgate.netspringernature.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of labeled compounds. researchgate.net It allows for the accurate measurement of the mass-to-charge ratio (m/z) of the molecule and its isotopologues. For Sarafloxacin-d8, the molecular weight is expected to be 8 mass units higher than that of unlabeled sarafloxacin due to the replacement of eight hydrogen atoms with deuterium. sigmaaldrich.com The mass spectrum would show a distinct peak for the d8 species, and the relative intensities of the peaks for d0 to d7 species can be used to calculate the isotopic enrichment. researchgate.net

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (M+) |

|---|---|---|---|

| Sarafloxacin | C20H17F2N3O3 | 385.1234 | - |

| Sarafloxacin-d8 | C20H9D8F2N3O3 | 429.1507 | +8 |

NMR Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the location of deuterium incorporation. In the ¹H NMR spectrum of Sarafloxacin-d8, the signals corresponding to the protons on the piperazine ring would be absent or significantly reduced in intensity, confirming their replacement by deuterium. researchgate.net ²H NMR (Deuterium NMR) can also be used to directly observe the deuterium nuclei, providing further confirmation of the labeling.

Purity Assessment of Deuterated Forms

The purity of Sarafloxacin-d8 is typically assessed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for determining chemical purity. sigmaaldrich.com The isotopic purity, as mentioned earlier, is determined using mass spectrometry. researchgate.net For commercial products, a purity of ≥99% for the sum of deuterated forms (d1-d8) is often stated.

| Parameter | Specification | Reference |

|---|---|---|

| Formal Name | 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl-2,2,3,3,5,5,6,6-d8)-3-quinolinecarboxylic acid, monohydrochloride | |

| Molecular Formula | C20H9D8F2N3O3 • HCl | |

| Formula Weight | 429.9 | |

| Purity | ≥99% deuterated forms (d1-d8) |

Advanced Analytical Applications in Quantitative Research

Application in Residue Determination and Monitoring Programs

Quantification of Sarafloxacin (B1681457) in Biological Matrices

The determination of sarafloxacin residues in biological matrices, particularly in tissues and products from food-producing animals, is crucial for monitoring compliance with regulatory limits. hpc-standards.com Sarafloxacin-d8 is the ideal internal standard for these analyses due to its chemical and physical properties being nearly identical to the non-labeled sarafloxacin, ensuring it behaves similarly during sample extraction, cleanup, and ionization. researchgate.net

Researchers have developed and validated numerous methods for quantifying sarafloxacin in various animal tissues. A gas chromatography-tandem mass spectrometry (GC-MS/MS) method was established for the simultaneous determination of four fluoroquinolone residues, including sarafloxacin, in poultry meat and pork. nih.gov This method involved derivatization with trimethylsilyl (B98337) diazomethane (B1218177) followed by liquid-liquid and solid-phase extraction for sample cleanup. nih.gov The method demonstrated good sensitivity and reliability, with a limit of detection (LOD) for sarafloxacin of 1.0 µg/kg and a limit of quantitation (LOQ) of 2.0 µg/kg. nih.gov Recoveries for sarafloxacin in the fortified matrices ranged from 77.97% to 90.94%. nih.gov

Another study focused on the residue depletion of sarafloxacin in black-bone silky fowl tissues using an HPLC-MS/MS method. tubitak.gov.tr This analysis revealed a limit of detection of 1.0 μg/kg, with recoveries from fortified blank samples ranging from 93.53% to 108.47%. tubitak.gov.tr Similarly, for the analysis of sarafloxacin in chicken eggs, a method combining liquid-liquid extraction with on-line microdialysis and HPLC with programmable fluorescence detection was developed. nih.gov This automated approach yielded recoveries of 87-102% from samples fortified over a range of 1-100 ng/g, with a limit of detection of 0.2 ng/g and a limit of quantitation of 1 ng/g. nih.gov

The use of immunoassays, such as the indirect competitive enzyme-linked immunosorbent assay (icELISA), has also been explored for the multi-residue determination of fluoroquinolones in fish. core.ac.uk One such assay for sarafloxacin showed a dynamic range of 0.004 to 18 ng/mL and a limit of detection of 0.002 ng/mL in assay buffer. core.ac.uk

Table 1: Performance of Analytical Methods for Sarafloxacin Quantification in Biological Matrices

| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Poultry Meat & Pork | GC-MS/MS | 1.0 µg/kg | 2.0 µg/kg | 77.97 - 92.23 | nih.gov |

| Black-Bone Silky Fowl (Muscle, Liver) | HPLC-MS/MS | 1.0 µg/kg | Not Specified | 93.53 - 108.47 | tubitak.gov.tr |

| Chicken Eggs | HPLC-Fluorescence Detection | 0.2 ng/g | 1.0 ng/g | 87 - 102 | nih.gov |

| Fish | icELISA | 0.002 ng/mL (in buffer) | Not Specified | Not Specified | core.ac.uk |

Quantification of Sarafloxacin in Environmental Samples

The monitoring of fluoroquinolone residues, including sarafloxacin, in environmental compartments is of growing concern. analis.com.my The presence of these antibiotic residues in water, soil, and even vegetables necessitates sensitive and robust analytical methods for their detection and quantification. analis.com.mynih.gov Sarafloxacin-d8 (hydrochloride) is an essential tool in these analyses, providing the internal standard needed for accurate quantification by isotope dilution mass spectrometry.

A green and efficient analytical method was developed for determining fluoroquinolone residues in vegetables such as lettuce, cucumber, and spinach. nih.gov The procedure uses ultrasound-assisted extraction in an aqueous solution, eliminating the need for organic solvents, followed by cleanup and quantification by HPLC-MS/MS. nih.gov This method was validated with method quantification limits between 2 and 10 ng g⁻¹, suitable for monitoring these residues in food matrices. nih.gov The recoveries were in the range of 67–116% with a precision (RSD) of ≤ 20%. nih.gov

For aqueous samples, methods often involve a pre-concentration step using solid-phase extraction (SPE) to achieve low detection limits. analis.com.mynih.gov A multi-residue method using UPLC-MS/MS for 58 antibiotics in various environmental matrices reported method quantification limits as low as 0.017 ng L⁻¹ in river water and 0.044 ng L⁻¹ in wastewater. nih.gov Another approach for analyzing fluoroquinolones in water and food samples utilized a magnetic molecular sieve nanocomposite for magnetic solid-phase extraction prior to HPLC-MS/MS analysis. nih.gov This method achieved low limits of detection (0.7-6.0 ng L⁻¹) and quantification (2.5-20.0 ng L⁻¹) in water samples. nih.gov

Table 2: Performance of Analytical Methods for Sarafloxacin Quantification in Environmental & Food Samples

| Sample Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Lettuce, Cucumber, Spinach | UAE, HPLC-MS/MS | Not Specified | 2 - 10 ng/g | 67 - 116 | nih.gov |

| River Water | SPE, UPLC-MS/MS | Not Specified | 0.017 ng/L | Not Specified | nih.gov |

| Wastewater | SPE, UPLC-MS/MS | Not Specified | 0.044 ng/L | Not Specified | nih.gov |

| River Sediment | MAE, UPLC-MS/MS | Not Specified | 0.008 ng/g | Not Specified | nih.gov |

| Water Samples | Magnetic SPE, HPLC-MS/MS | 0.7 - 6.0 ng/L | 2.5 - 20.0 ng/L | Not Specified | nih.gov |

Pharmacokinetic and Metabolic Research Perspectives of Sarafloxacin

Investigation of Sarafloxacin (B1681457) Pharmacokinetic Profiles Using Labeled Analogs

The study of how a drug moves through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to understanding its efficacy and persistence. For the veterinary fluoroquinolone antibiotic sarafloxacin, deuterated analogs such as Sarafloxacin-d8 (hydrochloride) serve as powerful tools in these pharmacokinetic investigations.

The use of labeled compounds, historically with ¹⁴C and more recently with stable isotopes like deuterium (B1214612), allows researchers to accurately track the fate of sarafloxacin in various animal models. fao.org Studies have detailed its pharmacokinetic profile in species ranging from poultry to aquatic animals.

In broiler chickens and turkeys administered ¹⁴C-labeled sarafloxacin, the drug was found to be readily absorbed and rapidly cleared, with over 79-89% of the dose excreted within six hours of administration. fao.org Following oral administration to mice, approximately 25% of the dose was excreted in urine and 80% in feces, with most of the elimination occurring within the first 24 hours. fao.org

Distribution studies in broiler chickens show that sarafloxacin reaches various tissues. After being administered in drinking water, concentrations can be measured by methods like high-performance liquid chromatography (HPLC) in muscle, liver, kidney, skin, and fat. fao.org Similarly, in fish such as the European eel (Anguilla anguilla), orally administered sarafloxacin distributes significantly to the liver and kidney, followed by plasma, muscle, and skin. nih.govsemanticscholar.org Peak concentrations in the liver and kidney of eels were observed at 12 hours post-administration. nih.govsemanticscholar.org

The following table summarizes the tissue distribution of sarafloxacin in different animal models, illustrating its widespread dissemination.

| Animal Model | Tissue | Peak Concentration (Cmax) | Time to Peak (Tmax) |

| Eel nih.govsemanticscholar.org | Liver | 13.39 µg/g | 12 hr |

| Kidney | 5.53 µg/g | 12 hr | |

| Muscle | 1.82 µg/g | 24 hr | |

| Skin | 0.78 µg/g | 40 hr | |

| Muscovy Duck nih.gov | Plasma | 2.03 ± 0.73 µg/mL | 0.44 ± 0.16 hr |

This table presents data on the maximum concentration (Cmax) of sarafloxacin reached in various tissues and the time it took to reach that peak (Tmax) after oral administration.

In modern bioanalytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds such as Sarafloxacin-d8 are indispensable. They are primarily used as internal standards. nih.gov An ideal internal standard mimics the chemical and physical properties of the analyte (the non-deuterated drug) during sample extraction, cleanup, and analysis, but is distinguishable by its mass.

Because Sarafloxacin-d8 has a higher mass than sarafloxacin, it can be detected separately by a mass spectrometer, yet it behaves almost identically during the chromatographic process. This allows for precise quantification by correcting for any loss of sample during preparation or fluctuations in the instrument's signal, which improves the accuracy and reliability of pharmacokinetic measurements. nih.gov While the primary role of Sarafloxacin-d8 is analytical, the fundamental pharmacokinetic parameters like absorption and distribution are generally considered equivalent to its non-deuterated counterpart, as the deuterium substitution is not expected to significantly alter these physical processes.

The substitution of hydrogen with deuterium can, in some cases, alter a drug's metabolic rate, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. youtube.com If the rate-limiting step of a drug's metabolism involves the breaking of a C-H bond, replacing that hydrogen with deuterium can slow the reaction down. nih.gov

This principle has been explored by medicinal chemists to intentionally slow the metabolism of certain drugs, potentially improving their pharmacokinetic profile. nih.gov For fluoroquinolones like sarafloxacin, a major site of metabolism is the piperazine (B1678402) ring. fao.orgnih.gov If deuterium atoms in Sarafloxacin-d8 are placed at a site on this ring that undergoes metabolic cleavage, a KIE could theoretically lead to slower metabolism and elimination compared to the non-deuterated drug. However, for many drugs, this effect is minimal or not observed if the deuteration site is not involved in a rate-limiting metabolic step. nih.gov The predominant application of Sarafloxacin-d8 in research remains as a high-fidelity internal standard for bioanalysis rather than as a therapeutically modified agent.

Elucidation of Sarafloxacin Metabolic Pathways

Understanding how a drug is chemically altered by the body is crucial for a complete pharmacokinetic picture. Isotopic tracing, using labeled compounds like Sarafloxacin-d8, is a definitive method for identifying and structuring these metabolic products. biorxiv.orgnih.gov

When a deuterated drug like Sarafloxacin-d8 is administered, its metabolites retain the deuterium label. This "mass tag" makes them easily distinguishable from the complex background of endogenous molecules in a biological sample when analyzed by mass spectrometry. biorxiv.orgbiorxiv.org This technique allows for the confident identification of drug-related substances.

Studies in various species have identified several key metabolites of sarafloxacin. In poultry, a primary route of metabolism is conjugation, where sarafloxacin combines with glucuronic acid or a sulphamic acid group, primarily at the piperazine ring or the carboxylic acid group, to form more water-soluble compounds that are easier to excrete. fao.org In humans and rabbits, metabolites such as 3'-oxo-sarafloxacin have been identified. fao.orgmsu.ru Fungal metabolism studies, which can sometimes mimic mammalian metabolic pathways, have identified N-acetylsarafloxacin and desethylene-N-acetylsarafloxacin as biotransformation products. msu.runih.govresearchgate.net

The table below lists some of the known metabolites of sarafloxacin identified across different biological systems.

| Metabolite Name | Species/System | Metabolic Process |

| Glucuronide conjugate fao.orgmsu.ru | Poultry, Mice, Rabbits, Dogs | Conjugation |

| Sulphamic acid conjugate fao.org | Poultry | Conjugation |

| 3'-oxo-sarafloxacin (M3) fao.orgmsu.ru | Humans, Rabbits | Oxidation |

| Ethylene (B1197577) diamine substituted quinolone (M5) fao.org | Humans | Piperazine Ring Degradation |

| Aminoquinolone (M4) fao.org | Humans | Piperazine Ring Degradation |

| N-acetylsarafloxacin msu.ruresearchgate.net | Mice, Rabbits, Mucor ramannianus (fungus) | Acetylation |

| Desethylene-N-acetylsarafloxacin msu.ruresearchgate.net | Mucor ramannianus (fungus) | Piperazine Ring Degradation & Acetylation |

This table details identified sarafloxacin metabolites and the biological systems in which they were found, highlighting the diverse metabolic transformations the drug undergoes.

The piperazine ring, a common feature in many fluoroquinolones, is a frequent target of oxidative metabolism. fao.orgresearchgate.net This can lead to a variety of degradation products. Research on sarafloxacin in humans has shown that its metabolism can involve the oxidative degradation of this piperazinyl substituent. fao.org

This process can begin with the formation of an initial oxidized product like 3'-oxo-sarafloxacin. fao.org Subsequent oxidation can lead to the opening and further breakdown of the piperazine ring, producing metabolites such as an ethylene diamine-substituted quinolone and, ultimately, an aminoquinolone. fao.org These degradation pathways effectively dismantle the piperazine structure. researchgate.netmdpi.comnih.gov The use of isotopically labeled Sarafloxacin-d8, with deuterium placed on the piperazine ring, would be an ideal strategy to definitively trace and confirm the structures of these specific oxidative degradation products during analysis.

Environmental Fate and Transport Studies of Sarafloxacin

Degradation and Persistence in Natural and Engineered Systems

The persistence of sarafloxacin (B1681457) in the environment is governed by a combination of biotic and abiotic degradation processes. These processes determine the ultimate fate and potential for exposure of non-target organisms.

Aerobic and Anaerobic Biodegradation Pathways in Soil and Sediment

The microbial breakdown of sarafloxacin is a key factor in its environmental persistence. The efficiency and pathways of this biodegradation are highly dependent on the presence or absence of oxygen.

Under aerobic conditions , studies have demonstrated the capability of certain microorganisms to degrade sarafloxacin. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to biotransform approximately 90% of ¹⁴C-labeled sarafloxacin hydrochloride within 7 days in liquid shake cultures. The estimated biotransformation half-life was 5 days. This degradation resulted in the formation of at least six quantifiable biotransformation products and the mineralization of sarafloxacin to carbon dioxide, with a maximum cumulative production of 17.3% of the applied dose. The mineralization half-life was estimated to be 139 days.

In contrast, under anaerobic conditions , fluoroquinolones like sarafloxacin are generally more persistent. mdpi.com While specific studies on the anaerobic biodegradation of sarafloxacin in soil and sediment are limited, research on other fluoroquinolones provides insights into potential pathways. For example, the anaerobic degradation of levofloxacin, another fluoroquinolone, has been shown to involve the cleavage of the piperazine (B1678402) ring, followed by hydroxylation, defluorination, demethylation, and decarboxylation. jiangnan.edu.cnnih.gov Similarly, the anaerobic biodegradation of ciprofloxacin (B1669076) has been observed to occur via desethylation of the piperazinyl ring and hydroxylation. nih.gov It is plausible that sarafloxacin undergoes similar degradation steps under anaerobic conditions, although at a much slower rate than aerobic degradation. The addition of supplemental carbon sources and specific electron acceptors, such as sulfate, has been shown to enhance the anaerobic degradation of some fluoroquinolones. jiangnan.edu.cnnih.gov

The following table summarizes the key findings from a study on the biodegradation of sarafloxacin by Phanerochaete chrysosporium under aerobic conditions.

| Parameter | Value | Reference |

| Biotransformation | ~90% in 7 days | |

| Biotransformation Half-life | 5 days | |

| Mineralization to CO₂ | 17.3% (maximum) | |

| Mineralization Half-life | 139 days | |

| Number of Biotransformation Products | At least 6 |

Photodegradation Mechanisms in Aqueous Environments

In aquatic systems, photodegradation is a significant abiotic process that contributes to the transformation of sarafloxacin. When exposed to sunlight, sarafloxacin in water can undergo photochemical reactions that alter its structure and properties.

Studies have shown that the photodegradation of sarafloxacin follows first-order kinetics. mdpi.com The rate of this degradation is influenced by various environmental factors, including the pH of the water. The presence of substances like humic acids, which are common in natural waters, can act as a light barrier and slow down the photodegradation process. mdpi.com Conversely, the presence of photosensitizers can accelerate the degradation of sarafloxacin. mdpi.com It is important to note that some of the resulting photoproducts may also exhibit antibacterial activity, which adds another layer of complexity to the environmental risk assessment of this compound.

Adsorption and Mobility Characteristics in Environmental Compartments

The movement of sarafloxacin through soil and its potential to contaminate groundwater is largely dictated by its adsorption and mobility characteristics. Adsorption refers to the binding of the compound to soil particles, which can limit its movement.

Fluoroquinolones as a class of antibiotics are known to adsorb to solid matrices like soil and sediment. mdpi.com The extent of adsorption is influenced by the physicochemical properties of both the sarafloxacin molecule and the soil, such as organic matter content and pH. The adsorption of sarafloxacin to soil particles reduces its concentration in the soil solution, thereby decreasing its mobility and the likelihood of it leaching into groundwater. However, the strength of this adsorption can vary, and desorption can occur, leading to a slow release of the compound back into the soil solution over time.

Methodological Approaches for Tracing Environmental Contamination Using Deuterated Sarafloxacin

Accurately tracking the presence and concentration of sarafloxacin in complex environmental samples like soil and water is crucial for understanding its fate and transport. The use of isotopically labeled compounds, such as Sarafloxacin-d8 (hydrochloride), is central to modern analytical methods for this purpose.

Sarafloxacin-d8 (hydrochloride) is a deuterated form of sarafloxacin, meaning that eight of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This labeled compound is chemically identical to the original sarafloxacin molecule in its behavior but has a higher mass. This mass difference allows it to be distinguished from the unlabeled sarafloxacin in a sample using mass spectrometry.

The primary application of Sarafloxacin-d8 (hydrochloride) in environmental studies is as an internal standard in isotope dilution mass spectrometry (IDMS) . youtube.comrsc.orgnih.govnih.gov This analytical technique is a powerful tool for the precise quantification of contaminants in environmental matrices. In this method, a known amount of Sarafloxacin-d8 is added to an environmental sample suspected of containing sarafloxacin. The sample is then processed, and the ratio of the unlabeled sarafloxacin to the labeled Sarafloxacin-d8 is measured using an instrument like a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

By knowing the initial amount of the labeled standard added and the measured ratio, the exact concentration of the original sarafloxacin in the sample can be calculated with high accuracy and precision. nih.gov This method effectively corrects for any loss of the analyte during sample preparation and analysis, which is a common challenge in environmental analysis. Therefore, while Sarafloxacin-d8 is not typically released into the environment as a tracer in the traditional sense, its use as an internal standard is fundamental to accurately tracing the contamination levels of sarafloxacin in various environmental compartments.

Mechanistic Research into Fluoroquinolone Action and Antimicrobial Resistance

Molecular Interactions of Sarafloxacin (B1681457) with Bacterial Gyrase and Topoisomerase IV

Fluoroquinolones, including sarafloxacin, exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. youtube.com DNA gyrase, a product of the gyrA and gyrB genes, introduces negative supercoils into DNA to relieve the torsional stress that accumulates ahead of the replication fork. youtube.comyoutube.com Topoisomerase IV, encoded by the parC and parE genes, is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. youtube.comoup.comnih.gov

The mechanism of action involves the fluoroquinolone binding to and stabilizing the complex formed between the enzyme and the DNA. youtube.comoup.com This drug-enzyme-DNA complex blocks the progression of the replication fork and transcription machinery. oup.com Ultimately, this stabilization leads to the generation of lethal double-strand breaks in the bacterial chromosome, disrupting DNA replication and triggering cell death. youtube.comnih.gov

The specific affinity of a fluoroquinolone for either DNA gyrase or topoisomerase IV often dictates its spectrum of activity. youtube.com In many Gram-negative bacteria, DNA gyrase is the primary target, meaning it is inhibited at lower drug concentrations than topoisomerase IV. youtube.comoup.com Conversely, in many Gram-positive bacteria, topoisomerase IV is the more susceptible primary target. youtube.comoup.comoup.com Research has demonstrated that sarafloxacin is an effective inhibitor of DNA gyrase in Pseudomonas aeruginosa. The interaction occurs at the interface between the protein and DNA, near the active site tyrosine residue that is responsible for transiently cleaving the DNA. nih.gov

Characterization of Antimicrobial Resistance Mechanisms to Fluoroquinolones

Bacterial resistance to fluoroquinolones is a significant clinical concern that primarily develops through two major mechanisms: the alteration of the drug's target enzymes and the reduction of intracellular drug accumulation. oup.comoup.comnih.gov These resistance phenotypes are typically the result of chromosomal mutations. nih.gov

The most common mechanism of high-level fluoroquinolone resistance involves spontaneous mutations in the chromosomal genes that code for the subunits of DNA gyrase and topoisomerase IV. nih.govyoutube.com These genes, particularly specific regions known as the quinolone resistance-determining regions (QRDRs), are hotspots for mutations that lead to amino acid substitutions. asm.org These substitutions alter the structure of the enzyme's drug-binding pocket, reducing its affinity for fluoroquinolones and thereby diminishing the drug's inhibitory effect. youtube.comnih.gov

For many bacteria, a single mutation in the primary target gene leads to a low level of resistance. asm.org The development of clinically significant, high-level resistance often requires the accumulation of multiple mutations, typically in both the primary and secondary target enzymes. oup.comnih.govasm.org For example, in Escherichia coli, an initial mutation in gyrA is often followed by a second gyrA mutation or a mutation in parC to achieve high-level resistance. asm.org The S83L substitution in GyrA is one of the most frequently observed mutations and has a substantial impact on quinolone resistance. asm.orgfrontiersin.org

| Gene | Enzyme Subunit | Common Amino Acid Substitutions | Associated Bacteria |

| gyrA | DNA Gyrase Subunit A | S83L, D87N/G | E. coli, P. mirabilis, S. pneumoniae asm.orgfrontiersin.orgmdpi.comnih.gov |

| gyrB | DNA Gyrase Subunit B | E466D, E474K | P. mirabilis, S. pneumoniae mdpi.comnih.gov |

| parC | Topoisomerase IV Subunit C | S80I/R, E84K/G | E. coli, S. aureus, S. pneumoniae nih.govasm.org |

| parE | Topoisomerase IV Subunit E | S458A, P454S | P. mirabilis, S. pneumoniae mdpi.comnih.gov |

This table provides examples of common mutations and is not exhaustive.

A second critical mechanism of resistance is the reduced accumulation of fluoroquinolones inside the bacterial cell due to the action of efflux pumps. oup.com These are membrane-spanning protein complexes that actively transport a wide range of toxic compounds, including various classes of antibiotics, out of the cell. mdpi.comnih.gov The overexpression of these pumps means that the drug is expelled from the cell faster than it can enter, preventing it from reaching the necessary intracellular concentration to inhibit its gyrase and topoisomerase IV targets. nih.gov

This mechanism often confers a multidrug resistance (MDR) phenotype, as many efflux pumps have broad substrate specificity. nih.govasm.org Resistance can emerge through mutations in the regulatory genes that control the expression of these pumps, leading to their overproduction. asm.orgasm.org

Several families of efflux pumps contribute to fluoroquinolone resistance in both Gram-negative and Gram-positive bacteria.

| Efflux Pump System | Pump Family | Predominant in | Notes |

| AcrAB-TolC | Resistance-Nodulation-Division (RND) | E. coli and other Enterobacteriaceae oup.comnih.gov | A major contributor to intrinsic and acquired resistance to multiple drugs. nih.govasm.org |

| MexAB-OprM | Resistance-Nodulation-Division (RND) | P. aeruginosa oup.com | Confers resistance to a broad range of compounds. nih.gov |

| NorA | Major Facilitator Superfamily (MFS) | S. aureus oup.comasm.org | An important mechanism for fluoroquinolone and multidrug resistance in this pathogen. asm.org |

| PmrA | ATP-Binding Cassette (ABC) | S. pneumoniae oup.com | Contributes to reduced susceptibility to quinolones. oup.com |

Conceptual Application of Deuterated Compounds in Investigating Resistance Development

Sarafloxacin-d8 (hydrochloride) is the deuterium-labeled form of sarafloxacin. medchemexpress.combiocat.com Such isotopically labeled compounds are primarily synthesized for use as internal standards in quantitative analysis by mass spectrometry, allowing for precise measurement of the parent drug in various samples. Beyond this crucial application, the science of deuterated compounds offers conceptual tools for investigating the complex biological processes underlying antimicrobial resistance.

The key principle is the kinetic isotope effect (KIE), a phenomenon where replacing an atom (commonly hydrogen) with its heavier isotope (deuterium) can alter the rate of a chemical reaction. libretexts.orgwikipedia.org A carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. researchgate.nettaylorandfrancis.com If the cleavage of a specific C-H bond is the rate-determining step in a drug's metabolic pathway, substituting that hydrogen with deuterium (B1214612) can significantly slow down its metabolism. researchgate.nettaylorandfrancis.cominformaticsjournals.co.in This can lead to a longer drug half-life and an altered pharmacokinetic profile. researchgate.netinformaticsjournals.co.in

In the context of antimicrobial resistance research, this principle has several conceptual applications:

Studying Metabolic Pathways: By selectively deuterating different positions on an antibiotic molecule, researchers can probe its metabolic fate. If a deuterated version of a drug shows significantly slower degradation by bacterial enzymes compared to its non-deuterated counterpart, it can help identify the specific sites on the molecule that are vulnerable to metabolic inactivation—a potential mechanism of resistance.

Investigating Metabolic Shifts in Resistant Strains: Resistant bacteria may evolve altered metabolic pathways. Using deuterated substrates can help elucidate these changes. Comparing the metabolism of a deuterated nutrient or drug in susceptible versus resistant strains could reveal new or upregulated metabolic pathways associated with the resistance phenotype.

Tracking Bacterial Growth and Susceptibility: Recent research has demonstrated the use of deuterium labeling to monitor bacterial growth. nih.gov Bacteria cultured in deuterium-enriched media incorporate the isotope into their newly synthesized lipids. nih.gov By measuring the rate of deuterium incorporation using mass spectrometry, it is possible to quickly determine if an antibiotic is inhibiting bacterial growth, providing a rapid method for susceptibility testing that is independent of the specific resistance mechanism. nih.gov

While Sarafloxacin-d8's primary role is as an analytical standard, the underlying principles of isotopic labeling and the kinetic isotope effect provide powerful conceptual frameworks for deepening our understanding of how bacteria evolve to resist antibiotics. iaea.org

Future Research Directions and Emerging Applications

Innovations in Isotopic Labeling Techniques for Fluoroquinolones

The synthesis of isotopically labeled compounds is a cornerstone of drug research and development, providing essential tools for tracking molecules in biological and environmental systems. While Sarafloxacin-d8 is labeled with deuterium (B1214612), a stable isotope, innovations in labeling techniques for the broader fluoroquinolone class demonstrate the potential for creating more diverse and sophisticated research tools.

One area of innovation is the use of radioisotopes for applications such as in vivo imaging. For instance, the fluoroquinolone trovafloxacin (B114552) has been successfully labeled with fluorine-18 (B77423) ([¹⁸F]). nih.gov This was achieved through a [¹⁸F] for [¹⁹F] exchange reaction, a method that allows for the production of radiolabeled fluoroquinolones with high radiochemical purity. nih.gov Such techniques enable biodistribution studies, where the accumulation of the drug in various tissues can be visualized and quantified. nih.gov Future research could explore similar late-stage radiofluorination or other isotopic labeling strategies for sarafloxacin (B1681457) and other fluoroquinolones, which would provide powerful probes for preclinical and clinical imaging studies to better understand their pharmacokinetic profiles.

Further advancements focus on improving the efficiency and specificity of labeling reactions. The development of novel catalytic methods for hydrogen isotope exchange (HIE) is making it easier and more cost-effective to introduce deuterium and tritium (B154650) into complex molecules like fluoroquinolones. These methods aim to label specific positions on the molecule without altering its fundamental chemical structure, which is crucial for studying its metabolic fate and mechanism of action.

Expanding the Scope of Environmental Monitoring with Deuterated Standards

The widespread use of fluoroquinolones in human and veterinary medicine has led to their emergence as environmental contaminants. scielo.brnih.gov Deuterated standards like Sarafloxacin-d8 are indispensable for the accurate monitoring of these compounds in complex environmental matrices such as wastewater, surface water, and soil.

The use of isotopically labeled internal standards is critical for methods like liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and variations in sample preparation and instrument response. This ensures high accuracy and precision in quantifying fluoroquinolone residues. Research on the environmental fate of fluoroquinolones has utilized such methods to determine their concentrations in various environmental compartments. For example, a study on piggery wastewaters successfully quantified sarafloxacin, along with other fluoroquinolones like enrofloxacin (B1671348) and ciprofloxacin (B1669076), in environmental water samples. rsc.org The limits of quantification for sarafloxacin were in the low microgram per liter range, highlighting the sensitivity of these analytical methods. rsc.org

Future research will likely see the application of these techniques to a wider range of environmental samples and the development of multi-residue methods capable of detecting a broader spectrum of fluoroquinolones and their degradation products simultaneously. The availability of a wider array of deuterated standards for different fluoroquinolones and their metabolites will be crucial for these advancements. Furthermore, these highly sensitive methods can be used to study the effectiveness of different water treatment technologies, such as advanced oxidation processes, in removing fluoroquinolones from contaminated water sources. scielo.br

Theoretical Frameworks for Predicting Isotope Effects in Drug Metabolism and Efficacy

The substitution of hydrogen with deuterium, as in Sarafloxacin-d8, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly relevant for drug metabolism, as many metabolic reactions involve the cleavage of a carbon-hydrogen bond. By replacing this hydrogen with the heavier deuterium isotope, the bond becomes stronger and more difficult to break, which can slow down the rate of metabolism. nih.gov

Theoretical frameworks and computational models are emerging as powerful tools for predicting the impact of isotopic substitution on drug metabolism and efficacy. researchgate.netpharmajen.comnih.govnih.gov These in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a molecule with its biological activity or properties. eurekaselect.com They can be adapted to predict how deuteration at specific sites will affect metabolic stability.

Quantum Mechanical (QM) Simulations: QM methods can be used to model the transition states of enzymatic reactions and calculate the expected KIE for a given metabolic transformation. nih.gov This provides a detailed, mechanism-based understanding of how deuteration will affect reaction rates.

These theoretical approaches can guide the design of next-generation deuterated drugs, where isotopic labeling is used not just for analytical purposes but to strategically enhance the drug's therapeutic properties by slowing down its metabolism, thereby increasing its half-life and efficacy. nih.gov

Interdisciplinary Approaches in Fluoroquinolone Research Utilizing Stable Isotopes

The study of fluoroquinolones is increasingly benefiting from interdisciplinary approaches that combine techniques from chemistry, biology, environmental science, and computational modeling. Stable isotopes like the deuterium in Sarafloxacin-d8 are at the heart of many of these innovative research strategies.

One powerful interdisciplinary technique is Stable Isotope Probing (SIP) . utrgv.edu SIP involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into an environmental sample or microbial culture. utrgv.edu By tracking the incorporation of the isotope into microbial biomass, DNA, or RNA, researchers can identify the specific microorganisms responsible for the degradation of a particular compound. utrgv.edu While not yet widely applied to fluoroquinolones, SIP holds immense promise for understanding the biodegradation of these antibiotics in the environment. Future studies could use ¹³C-labeled sarafloxacin to identify the microbial species capable of breaking it down in soil and water systems, providing crucial information for bioremediation strategies.

Another interdisciplinary frontier is the integration of experimental data from isotopic labeling studies with computational modeling. For example, data on the metabolic fate of deuterated fluoroquinolones can be used to refine and validate the predictive models described in the previous section. This iterative cycle of experiment and modeling can accelerate our understanding of fluoroquinolone metabolism and help in designing safer and more effective drugs.

The combination of advanced analytical techniques, sophisticated computational models, and innovative biological assays, all leveraging the power of stable isotopes, will continue to drive future research into the environmental fate, biological activity, and therapeutic potential of fluoroquinolones.

Q & A

Basic: What analytical methods are recommended for quantifying Sarafloxacin-d8 (hydrochloride) in pharmacokinetic studies?

Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key steps include:

- Sample Preparation : Use protein precipitation with acetonitrile (ACN) to isolate the compound from biological matrices (e.g., plasma) .

- Ionization Optimization : Electrospray ionization (ESI) in positive ion mode enhances detection of the protonated molecular ion [M+H]⁺.

- Isotopic Purity Validation : Include a blank matrix spiked with non-deuterated Sarafloxacin hydrochloride to confirm no cross-interference .

- Calibration Curve : Linear range of 1–100 ng/mL with R² >0.99 ensures quantitation accuracy .

Basic: How does the deuterium substitution in Sarafloxacin-d8 influence its metabolic stability compared to the non-deuterated form?

Answer : Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation by strengthening C-D bonds, particularly in cytochrome P450-mediated reactions. To validate this:

- In Vitro Assay : Incubate both forms with human liver microsomes (HLMs) and measure half-life (t₁/₂) using LC-MS/MS. A longer t₁/₂ for the deuterated form confirms enhanced stability .

- Metabolite Profiling : Compare metabolite spectra; reduced oxidative metabolites (e.g., N-desmethyl derivatives) in Sarafloxacin-d8 indicate suppressed demethylation pathways .

Advanced: How should researchers address discrepancies in reported antibacterial efficacy of Sarafloxacin-d8 across studies with Gram-negative pathogens?

Answer : Contradictions often arise from variations in experimental design. Mitigate this by:

- Standardizing MIC Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing. Include quality control strains (e.g., E. coli ATCC 25922) to validate results .

- Controlling for Deuterium Exchange : Confirm isotopic integrity via nuclear magnetic resonance (NMR) before assays, as inadvertent H-D exchange in aqueous media may alter activity .

- Statistical Analysis : Apply mixed-effects models to account for inter-lab variability in potency data .

Advanced: What strategies optimize the synthesis of Sarafloxacin-d8 (hydrochloride) to ensure isotopic purity ≥98%?

Answer : Critical steps include:

- Precursor Selection : Use deuterated starting materials (e.g., D₂O or CD₃OD) in quinolone ring synthesis to minimize isotopic dilution .

- Purification : Employ reverse-phase HPLC with a C18 column and deuterated solvents (e.g., DMSO-d₆) to separate non-deuterated impurities .

- Quality Control : Characterize purity via high-resolution mass spectrometry (HRMS) and ¹H-NMR; absence of proton signals at deuterated positions confirms isotopic fidelity .

Basic: What are the critical parameters for designing stability studies of Sarafloxacin-d8 (hydrochloride) under varying storage conditions?

Answer : Follow ICH guidelines Q1A(R2) and Q1B:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–3 months. Monitor degradation via LC-MS .

- Isotope-Specific Degradation : Track deuterium loss using isotopic ratio mass spectrometry (IRMS) to assess stability of the labeled positions .

- Excipient Compatibility : Test with common formulation additives (e.g., lactose, magnesium stearate) to identify interactions .

Advanced: How can researchers model the pharmacokinetic-pharmacodynamic (PK/PD) relationship of Sarafloxacin-d8 in veterinary applications?

Answer : Use non-linear mixed-effects modeling (NONMEM) with the following inputs:

- PK Data : Plasma concentration-time profiles from animal studies (e.g., poultry or swine) .

- PD Parameters : MIC values against target pathogens (e.g., Salmonella spp.) integrated into inhibitory sigmoid Emax models .

- Covariates : Adjust for species-specific factors like metabolic rate and tissue distribution .

Basic: What validation criteria are essential for using Sarafloxacin-d8 as an internal standard in residue analysis?

Answer : Follow EMA guidelines for bioanalytical method validation:

- Selectivity : No interference from matrix components at the retention time of the analyte .

- Recovery : ≥85% recovery in spiked samples (e.g., muscle tissue) .

- Linearity : R² ≥0.98 across the calibration range .

Advanced: How do deuterium labeling artifacts affect the interpretation of Sarafloxacin-d8’s environmental persistence in ecotoxicity studies?

Answer : Artifacts may arise from isotopic fractionation during photodegradation. Address this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.